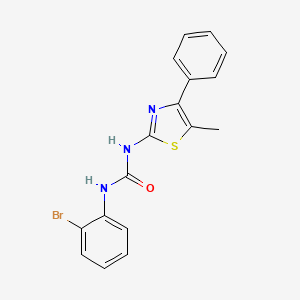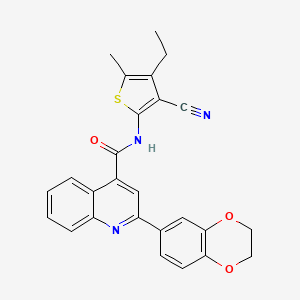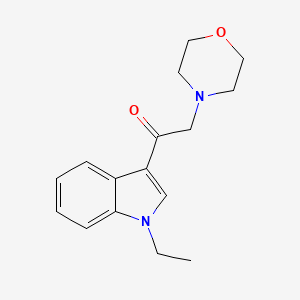![molecular formula C22H22N2O3 B4665695 ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4665695.png)
ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate
説明
Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate, also known as DMQD-Ph-Gly-OEt, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of quinoline and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt involves the inhibition of various enzymes and pathways in the body. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to have various biochemical and physiological effects on the body, including:
1. Anti-inflammatory effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines.
2. Antioxidant effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has antioxidant properties and can scavenge free radicals in the body, which can cause oxidative damage to cells.
実験室実験の利点と制限
The advantages of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its ability to inhibit various enzymes and pathways in the body, its potential use as a chemotherapeutic agent, and its neuroprotective effects. However, the limitations of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt, including:
1. Developing more efficient synthesis methods for ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt to improve its yield and purity.
2. Studying the pharmacokinetics and pharmacodynamics of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in vivo to better understand its potential use as a therapeutic agent.
3. Investigating the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in combination with other chemotherapeutic agents to improve its efficacy.
4. Studying the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in other neurological disorders such as Huntington's disease and multiple sclerosis.
5. Developing new derivatives of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt with improved solubility and toxicity profiles.
Conclusion:
In conclusion, ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt is a chemical compound that has shown promising results in various scientific research applications. Its potential use as a chemotherapeutic agent and its neuroprotective effects make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in other research areas.
科学的研究の応用
Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been used in various scientific research applications, including but not limited to:
1. Cancer Research: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has shown potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells in vitro. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
2. Neurological Disorders: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-21(25)13-23-22(26)18-12-20(16-10-9-14(2)15(3)11-16)24-19-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQOZWODSTXRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2-ethoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4665653.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4665664.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4665672.png)
![2-(2-fluorophenyl)-4-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B4665676.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4665688.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4665706.png)
![1-allyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665717.png)
![N-(4-fluorobenzyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4665724.png)

![3-{5-bromo-2-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4665738.png)